N-(2-(1H-indol-3-yl)ethyl)benzamide is a derivative of the indole ring system, a significant heterocycle found in nature and various pharmaceutical agents. [] The indole nucleus, and by extension its derivatives, are known to exhibit antimicrobial activities. [] Research on N-(2-(1H-indol-3-yl)ethyl)benzamide focuses on its synthesis and potential applications related to its antimicrobial properties.
N-(2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzamides, which are derivatives of benzoic acid where an amine group is substituted at the carbonyl position. The presence of the dihydroindene moiety contributes to its distinct properties and reactivity.
N-(2,3-dihydro-1H-inden-2-yl)benzamide can be classified under:
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)benzamide typically involves the following methods:
Both methods utilize solvents such as dichloromethane and require careful monitoring through techniques like thin-layer chromatography to ensure completion of the reaction. The structures of synthesized compounds are confirmed using spectral analysis methods including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry .
The molecular structure of N-(2,3-dihydro-1H-inden-2-yl)benzamide features:
N-(2,3-dihydro-1H-inden-2-yl)benzamide can participate in various chemical reactions typical of amides and indenes:
Technical details regarding these reactions include reaction conditions such as temperature, catalysts used (if any), and expected yields based on literature data.
The mechanism of action for N-(2,3-dihydro-1H-inden-2-yl)benzamide may involve interactions at the molecular level with biological targets. For instance, compounds in this class have been investigated for their potential inhibitory effects on enzymes like acetylcholinesterase, which is relevant in neuropharmacology .
Studies indicate that modifications to the benzamide structure can significantly affect binding affinity and activity against specific targets, suggesting a structure–activity relationship that warrants further investigation.
Relevant data regarding stability under various conditions (pH, temperature) is crucial for applications in pharmaceuticals and materials science.
N-(2,3-dihydro-1H-inden-2-yl)benzamide has several notable applications:
The strategic fusion of benzamide and 2-aminoindane pharmacophores creates a hybrid scaffold with enhanced bioactivity and target selectivity. The benzamide moiety provides critical hydrogen-bonding capabilities via its carbonyl oxygen (hydrogen-bond acceptor) and amide N–H group (hydrogen-bond donor), facilitating interactions with enzymatic targets. Concurrently, the 2-aminoindane unit introduces conformational rigidity through its fused bicyclic system, which comprises a benzene ring tethered to a partially saturated five-membered ring. This reduces entropic penalties during target binding and enforces specific spatial orientations of functional groups. The attachment point—where the benzamide group links to the secondary amine at the indane C2 position—generates a stereogenic center, enabling chiral discrimination in target interactions [4].
Table 1: Key Molecular Features of N-(2,3-Dihydro-1H-inden-2-yl)benzamide
Structural Feature | Role in Bioactivity | Experimental Evidence |
---|---|---|
Benzamide carbonyl | Hydrogen-bond acceptor; interacts with enzymatic catalytic pockets | NMR shifts (δC=O ~165-170 ppm); molecular docking studies |
Amide N–H | Hydrogen-bond donor; stabilizes protein-ligand complexes | Characteristic δH ~5.9-6.2 ppm (DMSO-d₆) |
Indane bicyclic scaffold | Conformational restriction; reduces rotational freedom of pharmacophores | X-ray crystallography (puckered ring; dihedral angles ~15-25°) |
C2 chiral center | Enables enantioselective target engagement | Specific rotation [α]D reported for analogs (e.g., -65.52 to +64.72) |
Synthetic routes to this scaffold emphasize regioselective functionalization. As demonstrated in indane analogs, acylation of 2-aminoindane with benzoyl chloride under Schotten-Baumann conditions yields the target compound. Pyridine or triethylamine acts as a base to scavenge HCl, while reflux temperatures (60–80°C) drive the reaction to completion. Purification via silica-gel chromatography (hexane/ethyl acetate gradients) isolates the benzamide-indane hybrid in high purity [4]. The scaffold’s stereoelectronic profile balances lipophilicity (cLogP ~3.9) and polar surface area (~30 Ų), enhancing cell membrane permeability while retaining solubility—a critical factor for oral bioavailability in drug candidates [4].
Indane-derived therapeutics emerged prominently in the mid-20th century with the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Indomethacin, an indane acetic acid derivative, established the scaffold’s viability for modulating inflammatory pathways. This was followed by sulindac (a fluorinated indene), which exhibited prodrug behavior and reduced gastrointestinal toxicity. The 1990s marked a pivotal shift toward neurological targets with donepezil, an indanone-benzylpiperidine hybrid approved for Alzheimer’s disease. Its design leveraged the indane scaffold’s rigidity to optimize acetylcholinesterase (AChE) inhibition, demonstrating picomolar binding affinity [6].
Table 2: Evolution of Key Indane-Based Therapeutics
Compound (Approval Era) | Therapeutic Category | Structural Innovation | Mechanistic Role |
---|---|---|---|
Indomethacin (1960s) | NSAID | Indane acetic acid derivative | COX-1/COX-2 inhibition |
Sulindac (1970s) | NSAID/Prodrug | Fluorinated indene sulfoxide | Selective COX-2 inhibition; metabolic activation |
Donepezil (1990s) | Anti-Alzheimer’s | Indanone linked to benzylpiperidine | Acetylcholinesterase inhibition |
Dimeric indanes (2010s) | Anti-inflammatory/anticancer | Bis-indane units (e.g., 2-benzyl-2,3-dihydro-1H-inden-1-ol) | Smooth muscle relaxation; mediator release inhibition |
Contemporary research exploits this scaffold for multifunctional ligands. Sheridan et al. synthesized dimeric indanes with anti-inflammatory properties, where the indane core’s planarity facilitated π-stacking in enzyme active sites . Recent innovations include N-(1,5-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide, where methyl groups at C1/C5 enhance metabolic stability by shielding oxidation sites. This modification exemplifies scaffold optimization to improve pharmacokinetic profiles while retaining bioactivity [4]. The benzamide-indane hybrid represents a logical progression, merging the benzamide’s versatility (e.g., kinase inhibition) with indane’s pharmacokinetic advantages.
Conformational restriction is central to the benzamide-indane scaffold’s efficacy. The indane ring’s puckered geometry—evidenced by X-ray crystallography—imposes torsional constraints that:
For N-(2,3-dihydro-1H-inden-2-yl)benzamide, the indane scaffold’s C2–C1' bond adopts a pseudo-axial orientation, positioning the benzamide carbonyl antiperiplanar to the indane’s aromatic ring. This orientation facilitates π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase or kinase catalytic domains). In LSD1 inhibitors, analogous rigid indane derivatives improved Ki values by 100-fold versus flexible analogs, as rigidity prevented high-energy conformations incompatible with the FAD-binding site [5] [6].
Table 3: Conformational Analysis of Benzamide-Indane Hybrids
Parameter | Value/Range | Impact on Target Engagement |
---|---|---|
Dihedral angle (C1–C2–N–C=O) | 165–175° | Maximizes carbonyl exposure for H-bonding |
Puckering amplitude (indane) | 15–25° | Mimics peptide β-turns; facilitates protease inhibition |
Torsional constraint (C2–N) | ΔG‡ rotation ~10–12 kcal/mol | Reduces entropic loss (ΔS) by ~50% upon binding |
Chiral center configuration | S-enantiomer preferred | Enantioselective AChE inhibition (e.g., >100-fold vs R) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: